N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-18-11-12-20-17(14-24(27)29-22(20)15-18)13-23(26)25-21-10-6-5-9-19(21)16-7-3-2-4-8-16/h2-12,14-15H,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXLKLBVRICPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound that incorporates a biphenyl moiety and a chromenone structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structural features may allow it to interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure
The chemical formula for this compound is represented as follows:
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study highlighted the synthesis of derivatives that demonstrated potent antiproliferative effects against various human cancer cell lines, including A549 (lung cancer), KB (oral carcinoma), Hela (cervical carcinoma), and MCF-7 (breast cancer) cells. The synthesized compounds were evaluated using the MTT assay, revealing IC50 values that suggest strong inhibition of cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6e | KB | 0.39 ± 0.07 |
| 5-FU | A549 | 10.0 |
| 5a | MCF-7 | 5.0 |
Notably, compound 6e exhibited an IC50 value significantly lower than that of the standard chemotherapeutic agent, 5-fluorouracil (5-FU), indicating its potential as a more effective anticancer agent .
The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. For example, studies have shown that similar compounds can induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 . Additionally, they may inhibit cell migration and invasion by interfering with matrix metalloproteinases (MMPs) activity.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this class of compounds. Modifications at specific positions on the chromenone or biphenyl moieties can significantly impact their biological activity. For instance:
- Hydroxyl Substitution : Introduction of hydroxyl groups at C6 or C7 positions enhances antiproliferative activity.
- Alkoxy Groups : Substituting hydroxyl groups with alkoxy groups has been shown to increase potency against cancer cells.
- Bromination : Bromination at specific sites can lead to compounds that are ten-fold more potent than their unsubstituted counterparts .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound and related compounds:
- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size without causing severe toxicity to normal tissues.
- Combination Therapies : Research indicates that combining these compounds with established chemotherapeutics could enhance overall treatment efficacy while minimizing side effects.
- Selectivity for Cancer Cells : Comparative studies involving normal human cell lines have shown that these compounds exhibit low cytotoxicity towards non-cancerous cells, highlighting their potential for selective targeting in cancer therapy .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide.
Case Study: Topoisomerase II Inhibition
A review highlighted that derivatives with similar structural motifs exhibit potent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Compounds that inhibit this enzyme can induce apoptosis in cancer cells. For instance, one study reported that certain coumarin derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 and HeLa cells .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3-(4-Methylpiperazin-1-yl)propyl)-50-methyl... | SMMC-7721 | 5.0 | Topoisomerase II inhibition |
| 8-Chloro-3-(1H-indol-3-yl)... | MCF-7 | 3.5 | Induction of apoptosis |
| N-[1,1'-biphenyl]-2-acetamide | HeLa | 4.0 | Cell cycle arrest |
Anti-Virulence Therapeutics
Research has also focused on the potential of this compound as an anti-virulence agent against pathogenic bacteria. Mono-ADP-ribosyltransferase toxins produced by bacteria can compromise host cells; inhibitors targeting these toxins can mitigate their effects .
Case Study: Inhibition of Bacterial Toxins
A study demonstrated that certain coumarin derivatives could effectively inhibit the activity of these toxins, thus providing a novel approach to combat bacterial infections without contributing to antibiotic resistance .
Comparison with Similar Compounds
Structural Analogues with Biphenyl Acetamide Scaffolds
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ()
- Molecular Formula: C₁₉H₁₆ClNO₄
- Key Features : Chlorophenyl substitution at the acetamide nitrogen and a 4-methylcoumarin group.
N-(4’-chloro-[1,1'-biphenyl]-2-yl)acetamide (1f) and N-(4’-fluoro-[1,1'-biphenyl]-2-yl)acetamide (1g) ()
- Molecular Formulas: 1f: C₁₄H₁₂ClNO 1g: C₁₄H₁₂FNO
- Key Features : Halogen substituents (Cl, F) on the biphenyl ring.
- Comparison : Halogens improve solubility and bioavailability compared to methoxy groups. 1g exhibits an 85% yield, higher than many coumarin hybrids, suggesting efficient synthetic routes for halogenated analogues .
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide ()
- Molecular Formula: C₂₅H₂₀FNO₃
- Key Features : Fluoro-substituted biphenyl and a 4-methylcoumarin group.
- Comparison: The fluorobiphenyl moiety enhances metabolic stability and membrane permeability.
Coumarin-Based Analogues
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) ()
- Molecular Formula : C₂₀H₁₅N₃O₇
- Key Features : Nitrobenzylidene hydrazide linked to a 4-methylcoumarin.
- Comparison : The nitro group introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature. This difference impacts electronic properties and reactivity .
N-(2-oxo-4-propoxy-2H-chromen-3-yl)acetamide ()
- Molecular Formula: C₁₄H₁₅NO₄
- Key Features : Propoxy substitution at the coumarin 4-position.
Functional Group Influence on Physicochemical Properties
*Estimated based on structural analogues.
Preparation Methods
Nitration and Reduction of Biphenyl
Biphenyl undergoes directed nitration at the ortho position using fuming nitric acid in sulfuric acid, yielding 2-nitrobiphenyl. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol affords [1,1'-biphenyl]-2-amine in 78–85% yield.
Key Data :
- 2-Nitrobiphenyl : $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$): δ 8.21 (dd, J = 8.2, 1.1 Hz, 1H), 7.62–7.55 (m, 2H), 7.50–7.43 (m, 2H), 7.40–7.32 (m, 3H).
- [1,1'-Biphenyl]-2-amine : $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$): δ 7.54–7.48 (m, 2H), 7.40–7.30 (m, 4H), 6.85 (dd, J = 7.6, 1.5 Hz, 1H), 3.90 (s, 2H).
Synthesis of 2-(7-Methoxy-2-Oxo-2H-Chromen-4-yl)Acetic Acid
Pechmann Condensation for Coumarin Core Formation
7-Methoxy-4-methylcoumarin is synthesized via Pechmann condensation of 3-methoxyphenol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic substitution, yielding the coumarin backbone in 82–90% yield.
Reaction Conditions :
Bromination of the 4-Methyl Group
The 4-methyl substituent is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 0.1 equiv) in carbon tetrachloride at reflux. This yields 4-(bromomethyl)-7-methoxy-2H-chromen-2-one in 70–76% yield.
Key Data :
Cyanide Substitution and Hydrolysis
The bromomethyl intermediate is treated with sodium cyanide in dimethylformamide (DMF) at 80°C for 6 h, affording 4-(cyanomethyl)-7-methoxycoumarin. Subsequent hydrolysis with 6 M HCl at reflux for 4 h yields 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid (85–88% yield).
Characterization :
- 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid : $$ ^13C $$ NMR (126 MHz, DMSO-d$$ _6 $$): δ 172.4 (COOH), 161.2 (C=O), 155.6 (C-7), 152.1 (C-2), 118.9 (C-4), 116.3 (C-8), 113.7 (C-6), 102.5 (C-5), 55.8 (OCH$$ _3 $$), 35.2 (CH$$ _2 $$).
Amide Bond Formation: Coupling Strategies
Acid Chloride-Mediated Coupling
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$ _2 $$) in dichloromethane (DCM) under reflux. The resulting 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl chloride is reacted with [1,1'-biphenyl]-2-amine in the presence of triethylamine (TEA) to yield the target acetamide (72–78% yield).
Optimized Conditions :
Carbodiimide-Assisted Coupling
Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves comparable yields (75–80%) under milder conditions.
Key Data :
- N-([1,1'-Biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide : $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$): δ 8.02 (d, J = 8.9 Hz, 1H), 7.60–7.50 (m, 4H), 7.45–7.30 (m, 5H), 6.90 (s, 1H), 6.85 (d, J = 2.3 Hz, 1H), 3.95 (s, 3H), 3.75 (s, 2H).
- HRMS (ESI) : [M+Na]$$ ^+ $$ calculated for C$$ _24 $$H$$ _19 $$NO$$ _4 $$Na: 408.1215; found: 408.1221.
Alternative Pathways and Mechanistic Considerations
Smiles Rearrangement for Direct Amination
A one-pot alkylation-rearrangement strategy, inspired by O→N Smiles rearrangements, offers a streamlined alternative. 7-Hydroxycoumarin is alkylated with α-bromoacetamide, followed by methylation of the hydroxyl group and Smiles rearrangement to install the amine (Figure 2).
Limitations : Requires precise control over reaction conditions to avoid premature hydrolysis.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination between 4-bromomethylcoumarin and biphenylamine remains unexplored but theoretically viable. Challenges include competing β-hydride elimination and steric hindrance at the coumarin’s 4-position.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Acid Chloride Coupling | 72–78 | SOCl$$ _2 $$, TEA, DCM | High purity, scalable |
| EDC/HOBt Coupling | 75–80 | EDC, HOBt, DCM | Mild, avoids acid chlorides |
| Smiles Rearrangement | 60–65 | K$$ _2 $$CO$$ _3 $$, DMF, 70°C | One-pot, fewer steps |
Q & A
Basic: What are the recommended synthetic routes for N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step coupling reactions , leveraging methodologies from analogous biphenyl-acetamide derivatives. Key steps include:
- Suzuki-Miyaura Cross-Coupling : For biphenyl formation, use Pd(OAc)₂/PPh₃ catalysts with aryl halides (e.g., 2-bromonitrobenzene) and boronic acids (e.g., 3-bromophenylboronic acid) in toluene/ethanol/water at 80°C .
- Nitro Reduction : Reduce nitro intermediates (e.g., 3'-bromo-2-nitro-1,1'-biphenyl) with SnCl₂·2H₂O in concentrated HCl, followed by neutralization with NaHCO₃ .
- Acetamide Formation : Couple the amine intermediate with activated acetamide precursors (e.g., chloroacetamide derivatives) under basic conditions (e.g., Et₃N in DCM) .
Optimization Tips : - Use flash column chromatography (hexane/EtOAc gradients) for purification, achieving yields >75% .
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:3) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.20 ppm for aromatic protons, δ 2.04 ppm for methyl groups in acetamide) confirm regiochemistry and functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₁₉NO₄) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detect carbonyl stretches (1650–1700 cm⁻¹ for acetamide and coumarin 2-oxo groups) .
- X-ray Crystallography : Resolve 3D structure if single crystals are obtained (e.g., using SHELX programs for refinement) .
Advanced: How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). For example, the coumarin moiety may bind to hydrophobic pockets, while the biphenyl group enhances π-π stacking .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability of the acetamide linkage .
- MD Simulations : Assess conformational flexibility in biological environments (e.g., solvation effects on the methoxy group) .
Advanced: What strategies address contradictions in reported reaction yields for similar acetamide derivatives?
Answer:
- Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), solvents (toluene vs. DMF), and temperatures to identify optimal conditions .
- Byproduct Analysis : Use HPLC to detect impurities (e.g., dehalogenated byproducts in Suzuki reactions) and adjust stoichiometry of boronic acids .
- Reproducibility Checks : Replicate protocols from high-yield studies (e.g., 85% yield for N-(4'-fluoro-biphenyl)acetamide ) and compare purification methods (e.g., column vs. recrystallization).
Advanced: How can in vitro assays evaluate the biological potential of this compound?
Answer:
- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) or kinases, given the coumarin scaffold’s known activity. Use fluorogenic substrates (e.g., AMC-linked peptides) to quantify IC₅₀ values .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare with controls like doxorubicin .
- Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .
Advanced: What synthetic modifications could enhance the compound’s pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide nitrogen for controlled release .
- Solubility Optimization : Add polar substituents (e.g., -OH, -SO₃H) on the biphenyl ring or use salt forms (e.g., HCl salt) .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., Hsp90) upon compound treatment .
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate bound proteins from lysates, followed by LC-MS/MS identification .
- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., COX-2) to confirm loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
